Cas no 94-02-0 (Ethyl benzoylacetate)

에틸 벤조일아세테이트(Ethyl benzoylacetate)는 화학식 C11H12O3로 표기되는 유기 화합물로, 벤조일기와 아세테이트기가 결합된 에스터 화합물입니다. 이 물질은 향료 및 의약품 중간체로 널리 사용되며, 특히 과일 향을 내는 식품 첨가물 및 향수 제조에 활용됩니다. 높은 순도와 안정성을 가지며, 유기 합성 반응에서 중요한 케토 에스터로 작용합니다. 또한, 반응성이 우수하여 다양한 유도체 합성이 가능하며, 약학 분야에서는 활성 성질 전구체로도 적용됩니다. 저장 시 건조하고 서늘한 환경에서 보관해야 하며, 화학적 특성상 산화를 방지하기 위해 질소 환경에서 처리하는 것이 권장됩니다.
Ethyl benzoylacetate structure
Ethyl benzoylacetate structure
Product Name:Ethyl benzoylacetate
CAS 번호:94-02-0
MF:C11H12O3
메가와트:192.211183547974
MDL:MFCD00009196
CID:34727
PubChem ID:7170
Update Time:2025-11-01

Ethyl benzoylacetate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 3-oxo-3-phenylpropanoate
    • Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
    • Benzoylacetic acid ethyl ester
    • Ethyl Benzoylacetate
    • 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
    • 3-phenyl-3-oxopropanoate
    • benzoylacetic ethyl ester
    • ethyl 3-oxo-3-phenylpropionate
    • ethyl 3-phenyl-3-oxopropionate
    • Ethyl benzovlacetate
    • ethyl2-benzoylacetate
    • Ethylbenzoylacetat
    • Ethylbeonzoyl acetate
    • FEMA 2423
    • phenylformyl acetic acid ethyl ester
    • 3-Oxo-3-phenylpropionic Acid Ethyl Ester
    • Ethyl 3-phenyl-3-oxopropanoate
    • Ethyl benzoyl acetate
    • Ethyl beta-oxobenzenepropanoate
    • ethylbenzoylacetate
    • Benzoylacetic acid, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester
    • Benzenepropanoic acid, beta-oxo-, ethyl ester
    • 1-Ethoxy-3-phenylpropane-1,3-dione
    • FEMA No. 2423
    • K8CHJ4MKM0
    • Benzenepropanoic acid, .beta.-oxo-, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-phenylpropanoic acid ethyl ester
    • 3-Phenyl-3-oxopropanoic acid ethyl ester
    • Ethyl 2-benzoylacetate
    • Ethyl β-oxobenzenepropanoate
    • NSC 227214
    • NSC 6774
    • β-Oxobenzenepropanoic acid ethyl ester
    • Ethyl benzoylacetate,95%
    • Ethyl benzoylacetate
    • MDL: MFCD00009196
    • 인치: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChIKey: GKKZMYDNDDMXSE-UHFFFAOYSA-N
    • 미소: O=C(CC(C1C=CC=CC=1)=O)OCC
    • BRN: 0389

계산된 속성

  • 정밀분자량: 192.07900
  • 동위원소 질량: 192.079
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 205
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 43.4
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3

실험적 성질

  • 색과 성상: 사용할 수 없는
  • 밀도: 1.11 g/mL at 25 °C(lit.)
  • 융해점: < 0
  • 비등점: 265-270 °C(lit.)
  • 플래시 포인트: 화씨 온도: 284°f
    섭씨: 140 ° c
  • 굴절률: n20/D 1.52(lit.)
    n20/D 1.531
  • 용해도: alcohol: miscible
  • 수용성: 불용했어
  • PSA: 43.37000
  • LogP: 1.82250
  • 머크: 3767
  • 민감성: Light Sensitive
  • FEMA: 2423
  • 용해성: 사용할 수 없는

Ethyl benzoylacetate 보안 정보

Ethyl benzoylacetate 세관 데이터

  • 세관 번호:29183000
  • 세관 데이터:

    ?? ?? ??:

    2918300090

    개요:

    2918300090에는 다른 카르복실산의 다른 알데히드나 케톤 (산무수 \ 아세틸할로겐 \ 과산화물, 과산소산 및 이 세호의 파생물 포함) 이 함유되어 있지 않다.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918300090은 알데히드 또는 케톤 기능을 가지고 있지만 다른 산소 기능을 가지고 있지 않은 다른 카르복실산, 그들의 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

Ethyl benzoylacetate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0097-500g
Ethyl benzoylacetate
94-02-0 95.0%(GC&T)
500g
¥1850.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0097-100g
Ethyl benzoylacetate
94-02-0 95.0%(GC&T)
100g
¥560.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0097-25g
Ethyl benzoylacetate
94-02-0 95.0%(GC&T)
25g
¥215.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E071A-100g
Ethyl benzoylacetate
94-02-0 95%
100g
¥198.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E071A-25g
Ethyl benzoylacetate
94-02-0 95%
25g
¥70.0 2022-05-30
TRC
E900070-1g
Ethyl Benzoylacetate
94-02-0
1g
$ 103.00 2023-09-07
TRC
E900070-10g
Ethyl Benzoylacetate
94-02-0
10g
$ 138.00 2023-09-07
TRC
E900070-50g
Ethyl Benzoylacetate
94-02-0
50g
$ 259.00 2023-09-07
Chemenu
CM311174-500g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
500g
$96 2022-06-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0097-25G
Ethyl Benzoylacetate
94-02-0 >95.0%(GC)(T)
25g
¥160.00 2024-04-15

Ethyl benzoylacetate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Manganese oxide (MnO2) (electrolytic) Solvents: Hexane
참조
Oxidation of alcohols with electrolytic manganese dioxide. Its application for the synthesis of insect pheromones
Tsuboi, Sadao; Ishii, Naomi; Sakai, Takashi; Tari, Isao; Utaka, Masanori, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1888-93

합성 방법 2

반응 조건
1.1 Reagents: 4-Methylbenzaldehyde oxime Solvents: Dimethylformamide ;  3 h, 100 °C
참조
Base-Promoted Difunctionalization of Alkynes: One-Pot Synthesis of Polysubstituted Chromones+
Wang, Mengdan ; Cheng, Lu; Ma, Junying; Lu, Weiwei; Wang, Junling, European Journal of Organic Chemistry, 2023, 26(32),

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
참조
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; Xu, Shaofeng; Zou, Yashi; Li, Zhaodi; Xu, Kai; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 -
참조
A safe, economical method for the preparation of β-oxo esters
Clay, Ronald J.; Collom, Thomas A.; Karrick, Gregory L.; Wemple, James, Synthesis, 1993, (3), 290-2

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
참조
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; Shi, Guang; Tang, Wei; Sun, Jie; Wang, Wenxing, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

합성 방법 6

반응 조건
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ;  4 min
참조
Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions
Moghaddam, Firouz Matloubi; Baradjee, Ghasem Rezanejade, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
참조
A novel synthetic method for β-keto esters
Qian, Hao; Ge, Chunrong; Huang, Xian, Journal of Chemical Research, 2007, (3), 160-161

합성 방법 8

반응 조건
1.1 Catalysts: Silver triflate ,  2249872-40-8 Solvents: Methanol ;  18.5 h, 40 °C
참조
Hydroalkoxylation of terminal and internal alkynes catalyzed by dinuclear gold(I) complexes with bridging Di(N-heterocyclic carbene) ligands
Marcheggiani, Elena; Tubaro, Cristina ; Biffis, Andrea; Graiff, Claudia ; Baron, Marco, Catalysts, 2020, 10(1),

합성 방법 9

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  15 h, reflux
참조
Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt
Rysak, Vincent; Dixit, Ruchi; Trivelli, Xavier; Merle, Nicolas; Agbossou-Niedercorn, Francine; et al, Catalysis Science & Technology, 2020, 10(14), 4586-4592

합성 방법 10

반응 조건
1.1 Reagents: Calcium oxide Solvents: Chloroform ;  10 min, < 5 °C
1.2 2 h, < 5 °C; 40 °C; 6 h, 40 °C
1.3 Catalysts: Sodium hydroxide ;  40 °C → 62 °C; 4 h, 62 °C
참조
Method for preparing ethyl benzoyl acetate
, China, , ,

합성 방법 11

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → 0 °C
참조
An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters
Galliford, Chris V.; Scheidt, Karl A., Chemical Communications (Cambridge, 2008, (16), 1926-1928

합성 방법 12

반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  5 h, rt
참조
tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions
Chen, Shufeng; Yuan, Fang; Zhao, Haiying; Li, Baoguo, RSC Advances, 2013, 3(31), 12616-12620

합성 방법 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole ,  Magnesium chloride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
참조
Development and application of a solution-phase automated synthesizer, 'ChemKonzert'
Machida, Kazuhiro; Hirose, Yoichiro; Fuse, Shinichiro; Sugawara, Tohru; Takahashi, Takashi, Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93

합성 방법 14

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
참조
A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates
Wang, Xui; Monte, William T.; Napier, James J.; Ghannam, Aneen, Tetrahedron Letters, 1994, 35(50), 9323-6

합성 방법 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt; rt
참조
Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization
Han, Wencheng; Liu, Wen-Deng; Su, Junqi; Zhao, Jiannan, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354

합성 방법 16

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 - 20 min, rt → reflux; 2 - 3 h, reflux
참조
Iridium(III)-catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion
Jha, Neha; Singh, Roushan Prakash; Saxena, Paridhi; Kapur, Manmohan, Organic Letters, 2021, 23(22), 8694-8698

합성 방법 17

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
참조
Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution
Ling, Fei ; Wang, Yifan; Huang, An; Wang, Ze; Wang, Shiliang; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  rt; overnight, rt
1.3 Reagents: Acetic acid Solvents: Water ;  cooled
참조
Preparing method and application of pyrazoloquinoline derivative
, China, , ,

합성 방법 19

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Water ;  cooled
참조
Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters
Jiang, Yan; Chen, Xing; Zheng, Yongsheng; Xue, Zhouyang; Shu, Chang; et al, Angewandte Chemie, 2011, 50(32), 7304-7307

합성 방법 20

반응 조건
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  2.0 h, rt
참조
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; Reddy, B. V. Subba; Purnima, K. V.; Jhansi, S.; Nagaiah, K.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

Ethyl benzoylacetate Raw materials

Ethyl benzoylacetate Preparation Products

Ethyl benzoylacetate 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:94-02-0)Ethyl benzoylacetate
주문 번호:sfd5754
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:94-02-0)Ethyl benzoylacetate
주문 번호:A844787
인벤토리 상태:in Stock
재다:1kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04
가격 ($):182.0
Email:sales@amadischem.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-02-0)Ethyl benzoylacetate
sfd5754
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:94-02-0)Ethyl benzoylacetate
A844787
순결:99%
재다:1kg
가격 ($):182.0
Email